molecular formula C17H24O11 B191286 Gardenoside CAS No. 24512-62-7

Gardenoside

Cat. No. B191286
CAS RN: 24512-62-7
M. Wt: 404.4 g/mol
InChI Key: XJMPAUZQVRGFRE-ZESMJTLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gardenoside is a natural compound extracted from Gardenia fruits . It has hepatoprotective properties and inhibits TNF-α, IL-1β, IL-6, and NFκB activation . Gardenoside also has an inhibitory effect on free fatty acids (FFA)-induced cellular steatosis .


Synthesis Analysis

Gardenia fruits mainly synthesize cinnamic acid through the phenylpropanoid pathway, and then synthesize flavonoids through the action of catalytic enzymes such as 4-coumaroyl-CoA ligase, chalcone synthase, chalcone isomerase, and flavanol synthase .


Molecular Structure Analysis

The molecular formula of Gardenoside is C17H24O11 . Its average mass is 404.366 Da and its monoisotopic mass is 404.131866 Da .


Chemical Reactions Analysis

Gardenoside can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments . It is soluble in water, alcohol, and propylene-glycol .


Physical And Chemical Properties Analysis

Gardenoside has a molecular weight of 404.37 and a molecular formula of C17H24O11 . It is soluble in DMSO at 81 mg/mL (200.31 mM) at 25°C .

Scientific Research Applications

Hepatoprotective Properties

Gardenoside demonstrates significant hepatoprotective properties. A study by Liang et al. (2015) found that gardenoside effectively reduced steatosis in HepG2 hepatocytes induced by free fatty acids, potentially offering a therapeutic approach for non-alcoholic steatohepatitis (NASH). This effect was achieved by modulating inflammatory cytokines and inhibiting intracellular NFκB activity (Liang et al., 2015).

Neuroprotective and Cognitive Enhancement Effects

Ma et al. (2017) demonstrated the potential of Gardenoside in improving memory deficits in a Drosophila model of Alzheimer's disease. This study highlighted the significance of gardenoside in the treatment of cognitive impairments, with implications for conditions like Alzheimer’s disease (Ma et al., 2017).

Anti-Inflammatory Effects

Gardenoside has been observed to possess anti-inflammatory properties. Ran et al. (2021) highlighted its therapeutic value in treating chronic inflammatory diseases, where it exerted effects through mechanisms like anti-inflammation and neuroprotection (Ran et al., 2021).

Pain Relief in Neuropathic Conditions

Yu et al. (2018) found that gardenoside can alleviate neuropathic pain in a rat model of chronic constriction injury. The study suggested that gardenoside’s pain-relieving effect might be linked to the regulation of P2X3 and P2X7 receptors (Yu et al., 2018).

Antioxidative Properties

Liang et al. (2019) discussed the antioxidative effects of gardenoside, particularly in the context of diabetes mellitus and cardiovascular diseases. The study emphasized gardenoside’s role in inhibiting various pathological processes and enhancing cell survival (Liang et al., 2019).

Cholagogic Action

Xin-ming (2004) conducted research on gardenoside’s cholagogic action, showing its ability to enhance bile excretion, which might be beneficial in liver-related disorders (Xin-ming, 2004).

Protective Effects in Acute Lung Injury

Li et al. (2016) investigated gardenoside’s role in reducing inflammatory responses in brain microvascular endothelial cells, providing insights into its potential application in cerebral ischemia treatment (Li et al., 2016).

Extraction and Standardization

Wu Mao-fang (2005) focused on optimizing the extraction process of gardenoside from Gardenia, which is crucial for its application in various therapeutic formulations (Wu Mao-fang, 2005).

Skin Protection Against UV-B Irradiation

Shin et al. (2018) revealed the potential of gardenoside in protecting human dermal fibroblasts against UV-B-induced photooxidative stress, suggesting its utility in skincare and anti-aging products (Shin et al., 2018).

Anti-Mastitis Effects

Enhancement of Lactobacillus Plantarum’s Relieving Effect on Constipation

Mu et al. (2020) discussed how gardenoside enhanced the effectiveness of Lactobacillus plantarum in treating constipation in mice, underscoring its role in gastrointestinal health (Mu et al., 2020).

Safety And Hazards

Gardenoside is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9+,10-,11+,12-,13+,15+,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMPAUZQVRGFRE-ZYEJEXACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@@H]([C@@H]2[C@H]1C=C[C@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 24721095

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gardenoside
Reactant of Route 2
Reactant of Route 2
Gardenoside
Reactant of Route 3
Gardenoside
Reactant of Route 4
Gardenoside
Reactant of Route 5
Gardenoside
Reactant of Route 6
Gardenoside

Citations

For This Compound
1,260
Citations
K Ishiguro, M Yamaki, S Takagi - Journal of natural products, 1983 - ACS Publications
… Treatment of gardenoside (2) with ß-glucosidase gave a mixture (1:1) of epimeric compound 6a and … hydrolysis, we investigated the acidic hydrolysis of gardenoside (2). The treatment …
Number of citations: 69 pubs.acs.org
Y Kawata, M Hattori, T Akao, K Kobashi… - Planta …, 1991 - thieme-connect.com
During the course of our studies on the metabolism of iridoid glycosides by human intestinal bacteria, we found that geniposide (1) and gardenoside (4) were transformed to new …
Number of citations: 78 www.thieme-connect.com
M Miyagoshi, S Amagaya, Y Ogihara - Planta medica, 1987 - thieme-connect.com
In the course of studies on the metabolism of iridoid compounds, three new compounds derived from 6α-hydroxygeniposide and 6β-hydroxygeniposide, obtained from gardenoside by …
Number of citations: 32 www.thieme-connect.com
S Uesato, S Ueda, K Kobayashi… - Chemical and …, 1983 - jstage.jst.go.jp
… After incubation for 10 days, tarennoside (7) and gardenoside (8) were isolated and purified … Furthermore, in the spectrum of gardenoside pentaacetate (15) measured in the presence …
Number of citations: 19 www.jstage.jst.go.jp
K KOBAYASHI, S UESATO, S UEDA… - Chemical and …, 1985 - jstage.jst.go.jp
Administration of 3 H-or 13 C-labeled acyclic monoterpenes to Gardenia jasminoides f. grandiflora cell suspension cultures showed that tarennoside (20) and gardenoside (21) were …
Number of citations: 11 www.jstage.jst.go.jp
TH Tsm, J Westly, TF Lee, CF Chen - Journal of Liquid …, 1994 - Taylor & Francis
… the active components geniposide, genipin, gardenoside and geniposidic acid from Gardenia … M NaOH for geniposidic acid and water for gardenoside. It was found that water extracts of …
Number of citations: 79 www.tandfonline.com
H Liang, L Zhang, H Wang, J Tang, J Yang… - International Journal of …, 2015 - mdpi.com
… to address the mechanism of Gardenoside on HepG2 cellular … Gardenoside treatment without cytotoxicity. TNF-α, IL-1β, IL-6 were modulated to HepG2 cells by treatment of Gardenoside…
Number of citations: 45 www.mdpi.com
UHA Wahab, ZJ Awad - Iraqi Journal of Pharmaceutical Sciences (P-ISSN …, 2015 - iasj.net
… Gardenoside appeared as a single spot in different developing solvent systems (S1, S2, … gardenoside reference standard and it has the same color and Rf values as that of gardenoside …
Number of citations: 1 www.iasj.net
T Shen, T Lei, L Chen, BB Zhu, BL Xu… - Frontiers in …, 2021 - frontiersin.org
… Gardenoside treatment effectively … gardenoside treatment, while CTCF overexpression counteracted this trend, which indicated that CTCF might be a target responsible for gardenoside-…
Number of citations: 9 www.frontiersin.org
L Bai, X LI, Y Yang, Y Zhou… - Chinese Journal of …, 2008 - pesquisa.bvsalud.org
… effect and mechanism of gardenoside on the damage of … In this study, the gardenoside concentration-dependently … in 40 mg/L gardenoside group. Conclusions Astrocytes play a …
Number of citations: 2 pesquisa.bvsalud.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.